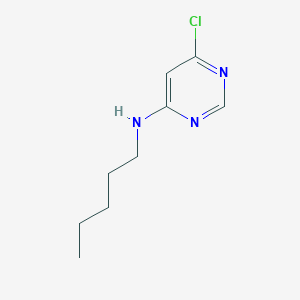

6-Chloro-N-pentylpyrimidin-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-N-pentylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14ClN3/c1-2-3-4-5-11-9-6-8(10)12-7-13-9/h6-7H,2-5H2,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAURQKJGNFOGEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNC1=CC(=NC=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60650005 | |

| Record name | 6-Chloro-N-pentylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

941294-44-6 | |

| Record name | 6-Chloro-N-pentyl-4-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=941294-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-N-pentylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-N-pentylpyrimidin-4-amine

Introduction: Unveiling the Potential of a Substituted Pyrimidine

In the landscape of modern drug discovery and materials science, the nuanced understanding of a molecule's physicochemical properties is paramount to predicting its behavior, efficacy, and safety.[1][2] This guide provides a comprehensive technical overview of 6-Chloro-N-pentylpyrimidin-4-amine, a substituted pyrimidine with significant potential in medicinal chemistry. The pyrimidine core is a well-established scaffold in numerous therapeutic agents, and the specific substitutions on this molecule—a chloro group at the 6-position and an N-pentyl group at the 4-amino position—are anticipated to confer distinct properties influencing its pharmacokinetic and pharmacodynamic profile.[3]

This document serves as a detailed resource for researchers, scientists, and drug development professionals, offering both predicted and experimentally verifiable physicochemical data. We will delve into the core properties that govern its "drug-likeness" and provide robust, field-proven methodologies for their empirical determination.[4][5][6] The causality behind each experimental choice is elucidated to provide a deeper, more actionable understanding of this promising molecule.

Core Physicochemical Profile

A foundational analysis of this compound begins with its structural and fundamental chemical properties. These descriptors are the building blocks for understanding its interactions within a biological system.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 941294-44-6 | [7] |

| Molecular Formula | C₉H₁₄ClN₃ | [7] |

| Molecular Weight | 199.68 g/mol | N/A |

| SMILES | CCCCCNC1=NC=NC(Cl)=C1 | [7] |

Predicted Physicochemical Properties

While empirical data is the gold standard, in silico predictions offer a valuable and resource-efficient preliminary assessment.[1][4] The following properties have been predicted using well-regarded computational models such as those found in ACD/Labs Percepta, ChemAxon's Chemicalize, and Molinspiration.[1][3][5][6] These predictions are instrumental in guiding initial experimental design and hypothesis generation.

| Predicted Property | Predicted Value | Significance in Drug Discovery |

| logP (Octanol/Water Partition Coefficient) | ~3.1 | Indicates good lipophilicity, suggesting potential for membrane permeability.[8][9] |

| Aqueous Solubility (logS) | -3.5 to -4.0 | Suggests low to moderate aqueous solubility.[10][11] |

| pKa (most basic) | ~4.5 - 5.0 | The pyrimidine nitrogens are weakly basic, influencing ionization state at physiological pH. |

| Boiling Point | ~300-320 °C | Relevant for purification and stability assessment. |

| Topological Polar Surface Area (TPSA) | ~50-60 Ų | Indicates good potential for oral bioavailability. |

| Number of Hydrogen Bond Donors | 1 | Compliant with Lipinski's Rule of Five.[12][13][14] |

| Number of Hydrogen Bond Acceptors | 3 | Compliant with Lipinski's Rule of Five.[12][13][14] |

| Number of Rotatable Bonds | 4 | Suggests a degree of conformational flexibility. |

Experimental Determination of Physicochemical Properties

To validate and refine the predicted data, a series of standardized experimental protocols are essential. The following sections detail the methodologies for determining the key physicochemical parameters of this compound.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Rationale: Establishing the purity of a compound is a critical first step before any further characterization. HPLC is a highly sensitive and accurate technique for separating and quantifying impurities.[15] A reversed-phase HPLC (RP-HPLC) method is typically suitable for a molecule with the predicted lipophilicity of this compound.

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and a C18 stationary phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase Preparation: A gradient elution is recommended for initial method development.

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Solvent B: 0.1% TFA in acetonitrile.

-

-

Gradient Program:

-

0-5 min: 5% B

-

5-25 min: 5% to 95% B

-

25-30 min: 95% B

-

30-31 min: 95% to 5% B

-

31-35 min: 5% B

-

-

Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile. Dilute to a working concentration of 0.1 mg/mL with the initial mobile phase composition.

-

Analysis Parameters:

-

Flow rate: 1.0 mL/min

-

Injection volume: 10 µL

-

Column temperature: 25 °C

-

Detection wavelength: 254 nm (or a more specific wavelength determined by UV-Vis spectroscopy).

-

-

Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.

Workflow for HPLC Purity Determination:

Caption: Workflow for HPLC purity analysis.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Rationale: The melting point is a fundamental physical property that provides information about the purity and crystalline nature of a compound. DSC is a highly accurate and reproducible method for determining the melting point and other thermal transitions.

Experimental Protocol:

-

Instrumentation: A calibrated Differential Scanning Calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of the finely ground compound into an aluminum DSC pan. Crimp the pan with a lid.

-

Analysis Parameters:

-

Temperature Program:

-

Equilibrate at 25 °C.

-

Ramp up to a temperature approximately 20-30 °C above the expected melting point at a rate of 10 °C/min.

-

-

Atmosphere: Nitrogen purge at a flow rate of 50 mL/min.

-

Reference: An empty, sealed aluminum pan.

-

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic peak in the DSC thermogram. The peak temperature and the enthalpy of fusion (area under the peak) should also be reported.

Workflow for DSC Melting Point Determination:

Caption: Workflow for DSC melting point analysis.

Lipophilicity Determination (logP) by the Shake-Flask Method

Rationale: Lipophilicity, quantified as the octanol-water partition coefficient (logP), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[8][9][11] The shake-flask method, while labor-intensive, remains the gold standard for its direct measurement.

Experimental Protocol:

-

Materials: n-Octanol (pre-saturated with water) and water (pre-saturated with n-octanol), this compound, appropriate glassware.

-

Preparation of Saturated Solvents: Vigorously mix equal volumes of n-octanol and water for 24 hours. Allow the phases to separate completely.

-

Partitioning:

-

Prepare a stock solution of the compound in the pre-saturated n-octanol (e.g., 1 mg/mL).

-

In a separatory funnel, combine a known volume of the stock solution with a known volume of the pre-saturated water (e.g., 10 mL of each).

-

Shake the mixture vigorously for a set period (e.g., 1 hour) to ensure equilibrium is reached.

-

Allow the phases to separate completely.

-

-

Quantification:

-

Carefully collect samples from both the n-octanol and the aqueous phases.

-

Determine the concentration of the compound in each phase using a suitable analytical technique, such as HPLC-UV or LC-MS. A calibration curve for the compound in each phase should be prepared.

-

-

Calculation:

-

Calculate the partition coefficient, P = [Concentration in Octanol] / [Concentration in Water].

-

The logP is the base-10 logarithm of P.

-

Workflow for Shake-Flask logP Determination:

Caption: Workflow for shake-flask logP determination.

Conclusion

This technical guide provides a comprehensive profile of the physicochemical properties of this compound, blending in silico predictions with robust, validated experimental protocols. The presented data and methodologies offer a solid foundation for researchers to further investigate the potential of this compound in drug discovery and development. A thorough understanding and empirical validation of these properties are indispensable for optimizing lead compounds, predicting in vivo performance, and ultimately advancing promising molecules through the development pipeline.

References

- Importance of Physicochemical Properties In Drug Discovery. (2015). Vertex AI Search.

- The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. (n.d.). PubMed.

- Physicochemical properties | Medicinal Chemistry Class Notes. (n.d.). Fiveable.

- Lipinski's rule of five – Knowledge and References. (n.d.). Taylor & Francis.

- Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024). Vertex AI Search.

- Lipinski's rule of five. (n.d.). Wikipedia.

- What are the physicochemical properties of drug? (2023). LookChem.

- The Rule of 5 - Two decades later. (n.d.).

- lipinski rule of five. (2023). Lecture Notes.

- Mastering Lipinski Rules for Effective Drug Development. (n.d.). bioaccess.

- ACD/Labs Releases Percepta. (2011). ACD/Labs.

- Chemicalize. (n.d.). Grokipedia.

- Predict Molecular Properties | Percepta Software. (n.d.). ACD/Labs.

- Calculation of Molecular Properties using molinspiration. (n.d.).

- Property Calculation, Molecular Database Search. (n.d.).

- On-line Software. (n.d.).

- Online Chemical Modeling Environment. (n.d.). OCHEM.

- mipc - Molinspiration Property Calculator. (n.d.).

- Chemical Properties on Demand - Introducing. (n.d.). PSEforSPEED.

- Propersea (Property Prediction). (n.d.). Propersea.

- This compound CAS#: 941294-44-6; ChemWhat Code: 9370. (n.d.).

- Solubility prediction. (n.d.). ChemAxon.

- Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. (2025).

- Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. (n.d.). PubMed.

- Calculate reagent log P values to determine solubility characteristics. (n.d.). Thermo Fisher Scientific.

- Why Is HPLC Ideal for Chemical Purity Testing? (n.d.). Moravek.

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. Molinspiration Property Calculator [molinspiration.com]

- 3. grokipedia.com [grokipedia.com]

- 4. acdlabs.com [acdlabs.com]

- 5. researchgate.net [researchgate.net]

- 6. Property Calculation, Molecular Database Search [molinspiration.com]

- 7. chemwhat.com [chemwhat.com]

- 8. researchgate.net [researchgate.net]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Solubility prediction [cdb.ics.uci.edu]

- 11. Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. On-line Software [vcclab.org]

- 13. PSEforSPEEDChemical Properties on Demand - Introducing - PSEforSPEED [pseforspeed.com]

- 14. Chemicalize - Wikipedia [en.wikipedia.org]

- 15. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 6-Chloro-N-pentylpyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 6-Chloro-N-pentylpyrimidin-4-amine, a substituted pyrimidine of significant interest in medicinal chemistry and drug discovery. With the CAS Number 941294-44-6, this molecule serves as a valuable building block for the synthesis of more complex bioactive compounds.[1] This document delves into its chemical identity, a robust synthesis protocol, predicted spectroscopic data for characterization, its role in drug development, and essential safety and handling procedures.

Core Compound Identification

A precise understanding of the subject molecule is fundamental. This section outlines the key identifiers for this compound.

| Identifier | Value |

| Chemical Name | This compound |

| Synonym | 4-Chloro-6-(pentylamino)pyrimidine |

| CAS Number | 941294-44-6 |

| Molecular Formula | C₉H₁₄ClN₃ |

| Molecular Weight | 199.68 g/mol |

Chemical Structure:

Caption: 2D structure of this compound.

Synthesis and Mechanism

The synthesis of this compound is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction. This class of reaction is common for preparing substituted pyrimidines.[2] The starting material, 4,6-dichloropyrimidine, possesses two reactive chlorine atoms. The electron-withdrawing nature of the pyrimidine ring's nitrogen atoms makes the carbon atoms at positions 4 and 6 electrophilic and thus susceptible to nucleophilic attack.[3]

Reaction Scheme:

Caption: Synthesis of this compound.

Detailed Experimental Protocol:

This protocol is based on established methods for the amination of dichloropyrimidines.[4]

Materials and Reagents:

-

4,6-Dichloropyrimidine

-

Pentylamine

-

Triethylamine (Et₃N)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (Brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4,6-dichloropyrimidine (1.0 eq) in anhydrous THF.

-

To this solution, add pentylamine (1.1 eq) followed by triethylamine (1.5 eq). The triethylamine acts as a base to neutralize the HCl generated during the reaction.

-

Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF.

-

Dilute the residue with water and extract the product into ethyl acetate (3x).

-

Wash the combined organic layers sequentially with 1 M HCl, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Spectroscopic Characterization (Predicted)

1H NMR Spectroscopy:

The proton NMR spectrum is a powerful tool for confirming the presence of the pentyl group and the pyrimidine ring protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Pyrimidine-H (at C2) | ~8.3 | Singlet | 1H |

| Pyrimidine-H (at C5) | ~6.5 | Singlet | 1H |

| NH | ~5.0-6.0 | Broad Singlet | 1H |

| N-CH₂ -(CH₂)₃-CH₃ | ~3.4 | Triplet | 2H |

| N-CH₂-CH₂ -(CH₂)₂-CH₃ | ~1.6 | Multiplet | 2H |

| N-(CH₂)₂-CH₂ -CH₂-CH₃ | ~1.3 | Multiplet | 2H |

| N-(CH₂)₃-CH₂ -CH₃ | ~1.3 | Multiplet | 2H |

| N-(CH₂)₄-CH₃ | ~0.9 | Triplet | 3H |

13C NMR Spectroscopy:

Carbon NMR provides information on the carbon skeleton of the molecule. Online prediction tools can offer estimations for the chemical shifts.[5][6]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyrimidine-C (at C4) | ~162 |

| Pyrimidine-C (at C6) | ~160 |

| Pyrimidine-C (at C2) | ~158 |

| Pyrimidine-C (at C5) | ~105 |

| N-CH₂ -(CH₂)₃-CH₃ | ~42 |

| N-CH₂-CH₂ -(CH₂)₂-CH₃ | ~29 |

| N-(CH₂)₂-CH₂ -CH₂-CH₃ | ~29 |

| N-(CH₂)₃-CH₂ -CH₃ | ~22 |

| N-(CH₂)₄-CH₃ | ~14 |

Infrared (IR) Spectroscopy:

The IR spectrum will show characteristic absorption bands for the functional groups present.[7][8]

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H Stretch | 3200-3500 |

| C-H Stretch (aliphatic) | 2850-3000 |

| C=N Stretch (aromatic) | 1525-1575 |

| C=C Stretch (aromatic) | 1570-1596 |

| C-Cl Stretch | ~700 |

Mass Spectrometry (MS):

The mass spectrum will provide information on the molecular weight and fragmentation pattern.

| Feature | Expected m/z |

| Molecular Ion [M]⁺ | 199/201 (due to ³⁵Cl/³⁷Cl isotopes) |

| [M-Cl]⁺ | 164 |

| Alpha-cleavage of pentyl group | Various fragments |

The fragmentation of the pentyl chain is expected, leading to a series of peaks separated by 14 mass units (CH₂).[9] Alpha-cleavage next to the amine is also a common fragmentation pathway for amines.[10][11]

Applications in Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, present in numerous approved drugs.[12] Chloropyrimidines, such as the title compound, are particularly valuable as intermediates because the chlorine atom can be readily displaced by other nucleophiles, allowing for the synthesis of a diverse library of compounds for biological screening.[13][14]

Structure-Activity Relationship (SAR) Insights:

-

The Pyrimidine Core: This nitrogen-containing heterocycle is a privileged scaffold in drug discovery due to its ability to form hydrogen bonds and engage in π-stacking interactions with biological targets.[13]

-

The Chloro Group: The chlorine atom at the 6-position is a key reactive handle. It can be substituted with various functional groups to modulate the compound's physicochemical properties and biological activity.

-

The N-pentyl Group: The lipophilic N-pentyl chain can enhance the compound's ability to cross cell membranes and may contribute to binding affinity within hydrophobic pockets of target proteins. The length and branching of this alkyl chain are often critical determinants of a drug candidate's potency and selectivity.

Potential Therapeutic Areas:

Derivatives of this compound are likely to be explored as:

-

Kinase Inhibitors: Many kinase inhibitors feature a substituted pyrimidine core that mimics the adenine ring of ATP.

-

Antimicrobial Agents: Pyrimidine derivatives have shown promise as antibacterial and antifungal agents.[15]

-

Anticancer Agents: The pyrimidine structure is found in several anticancer drugs that interfere with nucleic acid synthesis or other cellular signaling pathways.[12]

Caption: Role of this compound in drug discovery.

Safety and Handling

As a chlorinated organic compound, this compound should be handled with appropriate safety precautions. While a specific Safety Data Sheet (SDS) is not widely available, the following guidelines are based on the known hazards of related chloropyrimidines.[16]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Skin and Body Protection: A laboratory coat and, if necessary, additional protective clothing.

-

Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood.

Handling and Storage:

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of dust or vapors.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

Disposal:

Chemical waste must be disposed of in accordance with local, state, and federal regulations. This compound should be treated as hazardous waste.[17][18]

References

-

IR, NMR spectral data of pyrimidine derivatives. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

FT-IR data of pyrimidine derivatives compounds. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

2-Chloropyrimidine. (n.d.). Organic Syntheses. Retrieved January 18, 2026, from [Link]

-

Working with Hazardous Chemicals. (n.d.). Organic Syntheses. Retrieved January 18, 2026, from [Link]

-

IR handout.pdf. (n.d.). Retrieved January 18, 2026, from [Link]

- Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. (2005). Journal of Molecular Structure.

- Blout, E. R., & Fields, M. (1948). Absorption Spectra. VIII. The Infrared Spectra of Some Purines and Pyrimidines. Journal of the American Chemical Society, 70(1), 189–193.

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]

- Shi, W., et al. (2011). 6-Chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o2089.

- Nitta, Y., et al. (2024). Directed nucleophilic aromatic substitution reaction.

- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Advances.

- Shi, W., et al. (2011). 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2689.

- Natarajan, A., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity – A Review. Current Organic Chemistry, 26(10), 913-933.

- Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical Sciences and Research, 14(5), 2266-2278.

- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). PubMed Central.

-

CASPRE - 13 C NMR Predictor. (n.d.). CASPRE. Retrieved January 18, 2026, from [Link]

- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). PubMed.

-

Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. (2025, September 24). Save My Exams. Retrieved January 18, 2026, from [Link]

-

Predict 13C NMR spectra. (n.d.). NMRDB.org. Retrieved January 18, 2026, from [Link]

- Concerted Nucleophilic Aromatic Substitutions. (2018). PubMed Central.

- ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. (2013).

-

This compound CAS#: 941294-44-6; ChemWhat Code: 9370. (n.d.). ChemWhat. Retrieved January 18, 2026, from [Link]

-

14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. (2018, September 20). YouTube. Retrieved January 18, 2026, from [Link]

-

6.5: Amine Fragmentation. (2022, July 3). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]

Sources

- 1. chemwhat.com [chemwhat.com]

- 2. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 6-Chloro-N 4-methyl-N 4-phenylpyrimidine-4,5-diamine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CASPRE [caspre.ca]

- 6. Visualizer loader [nmrdb.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 13. researchgate.net [researchgate.net]

- 14. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

A Multi-technique Approach to the Structural Elucidation of 6-Chloro-N-pentylpyrimidin-4-amine

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The unequivocal structural confirmation of novel chemical entities is a cornerstone of chemical research and pharmaceutical development. This guide presents a comprehensive, multi-technique strategy for the structure elucidation of 6-Chloro-N-pentylpyrimidin-4-amine, a substituted pyrimidine derivative of interest. As a Senior Application Scientist, the narrative moves beyond a simple listing of procedures to explain the scientific rationale behind the selection of each analytical technique. By integrating data from mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance spectroscopy, this document provides a robust, self-validating workflow. The methodologies detailed herein are designed to ensure the highest degree of scientific integrity, providing researchers with a reliable framework for characterizing similar heterocyclic compounds.

Introduction

Substituted pyrimidines are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their presence in a wide array of biologically active molecules.[1] this compound (C9H14ClN3) is a molecule that serves as a potential building block for the synthesis of more complex pharmaceutical agents.[2] Accurate and thorough characterization of its molecular structure is a critical prerequisite for any further research, development, or regulatory submission.

The objective of this guide is to detail an integrated analytical workflow for the complete structural elucidation of this target molecule. The approach is holistic, beginning with the confirmation of the molecular formula and proceeding through the detailed mapping of atomic connectivity. Each step is designed to provide orthogonal data points, which, when combined, leave no ambiguity as to the final structure. This process is fundamental to establishing the identity, purity, and stability of a compound destined for further investigation.[3]

Chapter 1: Foundational Analysis: Molecular Formula and Isotopic Signature

The first step in any structural elucidation is to confirm the elemental composition.[4] High-Resolution Mass Spectrometry (HRMS) is the technique of choice for this purpose due to its ability to provide a highly accurate mass measurement, which in turn allows for the confident determination of the molecular formula.[5]

High-Resolution Mass Spectrometry (HRMS)

Causality of Technique Selection: HRMS is superior to standard-resolution mass spectrometry because its high mass accuracy significantly reduces the number of possible elemental formulas for a given molecular ion, often narrowing it down to a single, unambiguous result.[5]

The presence of a chlorine atom in this compound provides a distinct isotopic signature. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1.[6][7] This results in a characteristic M+ and M+2 isotopic pattern in the mass spectrum, where the M+2 peak has an intensity approximately one-third that of the molecular ion peak. This pattern is a key diagnostic feature for chlorine-containing compounds.[6]

Expected Results: For a molecule with the formula C9H14ClN3, the expected monoisotopic mass of the molecular ion [M+H]⁺ would be calculated. The HRMS analysis should yield a measured mass that is within a very narrow tolerance (typically < 5 ppm) of the theoretical mass.

| Parameter | Theoretical Value | Observed Value (Hypothetical) |

| Molecular Formula | C9H14ClN3 | Confirmed |

| Monoisotopic Mass | 199.0900 | 199.0903 |

| [M+H]⁺ Mass | 200.0976 | 200.0979 |

| Isotopic Pattern | M+ and M+2 peaks in ~3:1 ratio | Observed |

Experimental Protocol: HRMS Analysis

-

Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

-

Ionization: Utilize Electrospray Ionization (ESI) in positive mode, as the amine functionalities are readily protonated. ESI is a soft ionization technique that minimizes fragmentation, ensuring a strong signal for the molecular ion.[8]

-

Mass Analysis: Analyze the sample using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.

-

Data Analysis: Determine the accurate mass of the [M+H]⁺ ion and compare it to the theoretical value. Confirm the presence and ratio of the M+ and M+2 peaks to verify the presence of a single chlorine atom.

Chapter 2: Functional Group and Connectivity Mapping

With the molecular formula confirmed, the next phase involves identifying the functional groups present and determining how the atoms are connected. This is achieved primarily through a combination of Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality of Technique Selection: FTIR spectroscopy is a rapid and non-destructive technique that provides information about the vibrational modes of functional groups within a molecule.[1][9] It is an excellent tool for quickly confirming the presence of key structural motifs. For this compound, FTIR is used to verify the presence of the N-H bond of the secondary amine, the C-H bonds of the pentyl chain, the C=N and C=C bonds of the pyrimidine ring, and the C-Cl bond.[10]

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| Secondary Amine (N-H) | 3300 - 3500 | Stretch |

| Aliphatic C-H | 2850 - 3000 | Stretch |

| Pyrimidine Ring (C=N, C=C) | 1550 - 1650 | Stretch |

| C-Cl | 600 - 800 | Stretch |

Experimental Protocol: FTIR Analysis

-

Sample Preparation: A small amount of the solid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: A background spectrum of the clean ATR crystal is collected. The spectrum of the sample is then recorded, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Technique Selection: NMR spectroscopy is the most powerful technique for determining the detailed structure of an organic molecule in solution.[3] A suite of 1D and 2D NMR experiments provides information on the chemical environment, number, and connectivity of all proton and carbon atoms.[11]

2.2.1 1D NMR: ¹H and ¹³C Spectra

-

¹H NMR: This experiment identifies all unique proton environments in the molecule. The chemical shift provides information about the electronic environment of the proton, the integration gives the relative number of protons in that environment, and the splitting pattern (multiplicity) reveals the number of neighboring protons.[12]

-

¹³C NMR: This experiment identifies all unique carbon environments. Since the natural abundance of ¹³C is low, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon appears as a single line.[13]

Predicted NMR Data for this compound:

| Atom Position | Predicted ¹H Shift (ppm), Multiplicity, Integration | Predicted ¹³C Shift (ppm) | Rationale |

| Pyrimidine H-2 | ~8.2, s, 1H | ~158 | Deshielded by two adjacent nitrogen atoms. |

| Pyrimidine H-5 | ~6.5, s, 1H | ~105 | Shielded relative to other ring protons. |

| NH | ~5.0, br s, 1H | - | Broad signal, chemical shift is concentration-dependent.[14] |

| N-CH₂ (Pentyl) | ~3.4, t, 2H | ~42 | Deshielded by the attached nitrogen atom.[14] |

| CH₂ (Pentyl) | ~1.6, m, 2H | ~29 | Standard aliphatic region. |

| CH₂ (Pentyl) | ~1.3, m, 2H | ~22 | Standard aliphatic region. |

| CH₂ (Pentyl) | ~1.3, m, 2H | ~29 | Standard aliphatic region. |

| CH₃ (Pentyl) | ~0.9, t, 3H | ~14 | Terminal methyl group, shielded. |

| Pyrimidine C-4 | - | ~162 | Carbon attached to amine group. |

| Pyrimidine C-6 | - | ~160 | Carbon attached to chlorine atom. |

2.2.2 2D NMR: COSY and HSQC

While 1D NMR provides a wealth of information, 2D NMR experiments are essential for unambiguously establishing the connectivity of the molecule.[15]

-

COSY (COrrelation SpectroscopY): This homonuclear experiment shows correlations between protons that are coupled to each other, typically through two or three bonds.[16] For this compound, COSY will be instrumental in confirming the connectivity of the protons within the pentyl chain. A cross-peak will be observed between the N-CH₂ protons and the adjacent CH₂ protons, and so on down the chain.[17]

-

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates each proton with the carbon atom to which it is directly attached (one-bond correlation).[16] This allows for the definitive assignment of each carbon signal based on the already assigned proton signals, or vice-versa.[15]

NMR Analysis Workflow Diagram

Caption: Workflow for NMR-based structure elucidation.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Use a spectrometer operating at a frequency of 400 MHz or higher for optimal resolution.

-

1D Spectra Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

-

2D Spectra Acquisition:

-

Acquire a standard gradient-selected COSY spectrum.

-

Acquire a standard gradient-selected HSQC spectrum.

-

-

Data Processing and Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Integrate ¹H signals, pick peaks, and analyze correlations in 2D spectra to build the molecular structure.

Chapter 3: Integrated Analysis and Final Confirmation

Logical Data Integration Workflow

Caption: Integrated strategy for structure elucidation.

Synthesis of Evidence:

-

HRMS provides the molecular formula C9H14ClN3 and confirms the presence of one chlorine atom.[5][6]

-

FTIR confirms the presence of the key functional groups: an N-H bond, a C-Cl bond, an alkyl chain, and a pyrimidine ring.[1]

-

¹H and ¹³C NMR provide the exact number of unique proton and carbon environments, consistent with the proposed structure.

-

COSY confirms the spin system of the pentyl chain, showing the connectivity from the N-CH₂ group to the terminal CH₃ group.[17]

-

HSQC links each proton to its directly attached carbon, allowing for the unambiguous assignment of all carbons in the pentyl chain and the protonated carbons on the pyrimidine ring.[15]

Together, these techniques provide a multi-faceted and definitive confirmation of the structure of this compound. For absolute stereochemical confirmation, if chiral centers were present, or for definitive bond length and angle information, Single-Crystal X-ray Diffraction would be the ultimate "gold standard," though it is not strictly necessary for this achiral molecule if the spectroscopic data is clean and unambiguous.[3]

Conclusion

The structure elucidation of a novel compound like this compound requires a logical and systematic application of modern analytical techniques. This guide has outlined a robust workflow that leverages the strengths of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. By understanding the causality behind each experimental choice and integrating the orthogonal data streams, researchers can achieve an unambiguous and scientifically rigorous structural assignment. This foundational characterization is indispensable for ensuring the quality and reliability of all subsequent research and development efforts in the pharmaceutical sciences.

References

-

Holčapek, M., & Jirásko, R. (2012). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalysis, 4(9), 1129-1147. Available from: [Link]

-

Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. Available from: [Link]

-

Vandanapublications. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. ABJAR. Available from: [Link]

-

Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure. Available from: [Link]

-

Fiehn, O. (n.d.). Structure Elucidation of Small Molecules. Fiehn Lab. Available from: [Link]

-

Jevtic, I. (2019). 2D- NMR what is the different between COSY and HSQC?? ResearchGate. Available from: [Link]

-

Gerokonstantis, D. T., et al. (2019). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 24(21), 3918. Available from: [Link]

-

Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of natural products, 77(8), 1942-1947. Available from: [Link]

-

Pittcon. (2025). The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry. Pittcon Conference & Expo. Available from: [Link]

-

Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide. Available from: [Link]

-

Nuzillard, J.‐M., & Plainchont, B. (2018). Tutorial for the structure elucidation of small molecules by means of the LSD software. Magnetic Resonance in Chemistry, 56(10), 978-986. Available from: [Link]

-

ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. ResearchGate. Available from: [Link]

-

ResearchGate. (n.d.). FT-IR data of pyrimidine derivatives compounds. ResearchGate. Available from: [Link]

-

LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available from: [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Available from: [Link]

-

Takhistov, V. V., & Pleshkova, A. P. (1977). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 46(8), 654-672. Available from: [Link]

-

Saba, S., Ciaccio, J. A., Espinal, J., & Aman, C. E. (2007). Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals. Journal of Chemical Education, 84(6), 1011. Available from: [Link]

-

Organic Chemistry Explained. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available from: [Link]

-

SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). SDSU Department of Chemistry. Available from: [Link]

-

Sci-Hub. (2007). Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals. Sci-Hub. Available from: [Link]

-

ChemWhat. (n.d.). This compound CAS#: 941294-44-6. ChemWhat. Available from: [Link]

-

LibreTexts. (2024). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Available from: [Link]

-

Caner, H., & Çakır, B. (2010). Basic 1H- and 13C-NMR Spectroscopy. Springer. Available from: [Link]

-

Silva, A. M. S., et al. (2005). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 9(4), 397-427. Available from: [Link]

-

Coutts, R. T., & Locock, R. A. (1968). The mass spectra of pyrimidines. II. 2(1H)-Pyrimidinethiones and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 46(24), 3929-3936. Available from: [Link]

-

Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Available from: [Link]

-

ResearchGate. (2025). Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals. ResearchGate. Available from: [Link]

-

Hidayat, H., et al. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298. Available from: [Link]

-

LibreTexts. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available from: [Link]

-

The Organic Chemistry Tutor. (2019). Carbon-13 NMR Spectroscopy. YouTube. Available from: [Link]

-

Short, L. N., & Thompson, H. W. (1952). Infra-red spectroscopic measurements of substituted pyrimidines. Part II. The absorption spectra of di-, tri-, and tetra-substituted pyrimidines. Journal of the Chemical Society (Resumed), 168-187. Available from: [Link]

-

Mamaev, V. P., & Shkurko, O. P. (1978). NMR spectra of pyrimidines. Chemistry of Heterocyclic Compounds, 14(5), 467-477. Available from: [Link]

-

PubChem. (n.d.). 6-Chloro-2-methylpyrimidin-4-amine. PubChem. Available from: [Link]

-

Chemsrc. (n.d.). 6-chloro-N-(2-phenylpropyl)pyrimidin-4-amine. Chemsrc. Available from: [Link]

-

Pharmaffiliates. (n.d.). 6-Chloro-5-nitropyrimidin-4-amine. Pharmaffiliates. Available from: [Link]

Sources

- 1. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 2. chemwhat.com [chemwhat.com]

- 3. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]

- 4. pittcon.org [pittcon.org]

- 5. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. m.youtube.com [m.youtube.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. emerypharma.com [emerypharma.com]

- 16. creative-biostructure.com [creative-biostructure.com]

- 17. researchgate.net [researchgate.net]

Foundational Strategy: An Integrated Spectroscopic Approach

An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Chloro-N-pentylpyrimidin-4-amine

This guide provides a comprehensive technical overview of the analytical methodologies required for the unequivocal structural elucidation and characterization of this compound (CAS No. 941294-44-6)[1][2]. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple data reporting to explain the causality behind experimental choices and to establish a self-validating framework for analysis. By integrating predicted data based on established principles with detailed, field-proven protocols, this guide serves as a robust framework for the spectroscopic analysis of this and structurally related compounds.

The definitive confirmation of a molecule's structure is a cornerstone of chemical and pharmaceutical research.[3] For a substituted heterocycle like this compound, a multi-faceted spectroscopic approach is not merely recommended; it is essential. Each technique provides a unique and complementary piece of the structural puzzle. Nuclear Magnetic Resonance (NMR) spectroscopy maps the carbon-hydrogen framework, Mass Spectrometry (MS) establishes the molecular weight and fragmentation patterns, Infrared (IR) spectroscopy identifies key functional groups, and UV-Visible spectroscopy probes the electronic structure of the pyrimidine core.[3][4] This integrated workflow ensures a comprehensive and unambiguous characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.[3]

Expertise & Experience: Experimental Design

The choice of solvent is critical for high-quality NMR data. Deuterated chloroform (CDCl₃) is an excellent first choice for this compound due to its ability to dissolve a wide range of organic molecules and its relatively clean spectral window.[5] Should solubility be an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable alternative, though it is more hygroscopic and its residual proton signal appears at a different frequency.[6] Tetramethylsilane (TMS) is used as the internal standard (0.0 ppm) for both ¹H and ¹³C NMR, providing a universal reference point.[4]

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Accurately weigh 5-10 mg of this compound. Dissolve the sample in approximately 0.7 mL of deuterated solvent (e.g., CDCl₃) containing 0.03% (v/v) TMS in a clean, dry NMR tube.[4] Ensure the sample is fully dissolved.

-

Instrument Setup: Insert the sample into the NMR spectrometer (400 MHz or higher recommended for better resolution). Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope.[7]

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the ¹H NMR signals to determine the relative number of protons.

Anticipated Spectroscopic Data

The following tables outline the predicted chemical shifts and assignments for this compound, based on known values for substituted pyrimidines and alkyl amines.[6][8][9]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.25 | Singlet (s) | 1H | H-2 (Pyrimidine ring) | Protons on electron-deficient pyrimidine rings are significantly deshielded.[10] |

| ~6.40 | Singlet (s) | 1H | H-5 (Pyrimidine ring) | Shielded relative to H-2 due to the adjacent amino group. |

| ~5.0-5.5 | Broad Singlet (br s) | 1H | N-H (Amine) | Chemical shift is variable and concentration-dependent; peak disappears upon D₂O exchange.[11][12] |

| ~3.45 | Triplet (t) | 2H | -NH-CH ₂- | Adjacent to the electron-withdrawing amine nitrogen. |

| ~1.60 | Quintet (quint) | 2H | -CH₂-CH ₂-CH₂- | Standard aliphatic region. |

| ~1.35 | Sextet (sext) | 2H | -CH₂-CH ₂-CH₃ | Standard aliphatic region. |

| ~0.90 | Triplet (t) | 3H | -CH₂-CH ₃ | Terminal methyl group. |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~162.0 | C-4 | Carbon attached to two nitrogen atoms. |

| ~160.5 | C-6 | Carbon attached to chlorine and nitrogen. |

| ~158.0 | C-2 | Deshielded carbon between two nitrogens. |

| ~100.0 | C-5 | Shielded pyrimidine carbon. |

| ~42.0 | -NH-C H₂- | Aliphatic carbon attached to nitrogen.[5] |

| ~29.0 | -CH₂-C H₂-CH₂- | Standard aliphatic carbon. |

| ~28.5 | -C H₂-CH₂-CH₃ | Standard aliphatic carbon. |

| ~22.0 | -C H₂-CH₃ | Standard aliphatic carbon. |

| ~14.0 | -C H₃ | Terminal methyl carbon. |

Visualization: NMR Analysis Workflow

Caption: Workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS): Confirming Molecular Weight and Integrity

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for confirming the molecular weight of a compound and providing structural clues through fragmentation analysis.[3]

Expertise & Experience: Selecting the Right Ionization Method

For a molecule like this compound, with a molecular weight under 600 Da and reasonable volatility, Electron Ionization (EI) is an excellent choice.[13][14] EI is a "hard" ionization technique that uses a high-energy electron beam, leading to predictable fragmentation patterns that can be used like a fingerprint to confirm the structure.[15][16] Alternatively, a "soft" ionization technique like Electrospray Ionization (ESI) can be used, which typically results in minimal fragmentation and a strong signal for the protonated molecule [M+H]⁺, providing a clear confirmation of the molecular weight.[13][17]

Experimental Protocol: GC-MS with Electron Ionization (EI)

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a volatile solvent such as methanol or ethyl acetate.

-

Sample Introduction: Inject the solution into a Gas Chromatograph (GC) coupled to a Mass Spectrometer. The GC will separate the analyte from any volatile impurities before it enters the ion source.

-

Ionization: The sample is bombarded with a 70 eV electron beam in the ion source.[4]

-

Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., quadrupole or time-of-flight) based on their m/z ratio.

-

Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions. Critically, look for the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which should be present for all chlorine-containing ions.[4]

Anticipated Spectroscopic Data

The molecular formula is C₉H₁₄ClN₃, giving a monoisotopic mass of 199.09 g/mol .

Table 3: Predicted Key Ions in the EI Mass Spectrum

| m/z (for ³⁵Cl) | Ion Structure / Identity | Rationale |

| 199 / 201 | [M]⁺ (Molecular Ion) | The parent ion. The M+2 peak at m/z 201 should be ~32% of the M⁺ peak, characteristic of one chlorine atom. |

| 156 / 158 | [M - C₃H₇]⁺ | Fragmentation resulting from cleavage of the pentyl chain. |

| 142 / 144 | [M - C₄H₉]⁺ | Alpha-cleavage next to the amine nitrogen, a common fragmentation pathway for amines. |

| 128 | [C₅H₄N₃Cl]⁺ | Loss of the entire pentyl group. |

Visualization: Predicted EI Fragmentation Pathway

Caption: Predicted fragmentation of this compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.[18][19]

Expertise & Experience: Practical Considerations

For solid samples, the Attenuated Total Reflectance (ATR) accessory is often the most convenient and reliable method. It requires minimal sample preparation and provides high-quality spectra by pressing the sample directly against a high-refractive-index crystal (e.g., diamond or germanium).[20][21] This avoids the laborious process of preparing KBr pellets.[18][22]

Experimental Protocol: FTIR-ATR

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the absorbance from the atmosphere (e.g., CO₂ and H₂O).

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.

-

Data Acquisition: Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.[4] The instrument's software automatically ratios the sample scan against the background to generate the final absorbance spectrum.

Anticipated Spectroscopic Data

Table 4: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| ~3250-3350 | N-H Stretch | Secondary Amine | A single, sharp to medium peak is characteristic of a secondary amine N-H bond.[12][23] |

| 2850-2960 | C-H Stretch | Pentyl Group | Strong absorptions confirming the aliphatic C-H bonds. |

| ~1620-1650 | C=N Stretch | Pyrimidine Ring | Characteristic stretching vibration for the aromatic ring. |

| ~1560-1590 | C=C Stretch | Pyrimidine Ring | Characteristic stretching vibration for the aromatic ring. |

| ~1550-1650 | N-H Bend | Secondary Amine | Bending vibration associated with the N-H group.[12] |

| ~1250-1335 | C-N Stretch | Aryl-Amine | Strong band indicating the bond between the pyrimidine ring and the amine nitrogen.[23] |

| ~700-850 | C-Cl Stretch | Chloro-substituent | Absorption in the fingerprint region indicating the C-Cl bond. |

Visualization: IR Analysis Workflow

Caption: Workflow for FTIR-ATR spectroscopic analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems like the pyrimidine ring.

Experimental Protocol

-

Sample Preparation: Prepare a very dilute solution (micromolar range) of the compound in a UV-transparent solvent like ethanol or methanol.

-

Blank Correction: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer.

-

Data Acquisition: Replace the blank with a cuvette containing the sample solution and scan across the UV-Vis range (typically 200-800 nm).

Anticipated Spectroscopic Data

Chloropyrimidine derivatives typically exhibit strong absorption bands corresponding to π→π* transitions.[24][25] For this compound, absorption maxima (λ_max) are expected in the range of 230-280 nm . The amino group, acting as an auxochrome, can cause a bathochromic (red) shift to longer wavelengths compared to the unsubstituted chloropyrimidine core.[12]

Integrated Analysis and Structural Verification

No single technique provides absolute proof of structure. The power of this approach lies in the synthesis of all data points. The final structural confirmation is a logical process where each piece of spectroscopic data corroborates the others.

Visualization: Integrated Characterization Logic

Caption: Logical flow for integrated spectroscopic confirmation.

The mass spectrum confirms the molecular weight is 199.09 Da and the presence of one chlorine atom. The IR spectrum confirms the presence of a secondary amine (N-H), an aromatic ring (C=N/C=C), and an alkyl chain (C-H). Finally, the ¹H and ¹³C NMR spectra provide the definitive blueprint, showing the precise arrangement and connectivity of all atoms, from the protons on the pyrimidine ring to the terminal methyl group of the pentyl chain. When all of this evidence is consistent, the structure is unequivocally confirmed.

References

-

Bitesize Bio. (2025). Ionization Methods in Mass Spec: Making Molecules Fly. [Link]

-

ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

-

Northern Illinois University. (n.d.). FT-IR sample preparation. [Link]

-

University of Notre Dame. (n.d.). Ionization Modes - Mass Spectrometry & Proteomics Facility. [Link]

-

LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation. [Link]

-

Pharma Focus Europe. (n.d.). Ionization Methods in Modern Mass Spectrometry. [Link]

-

AzoM.com. (2024). Enhancing Sample Preparation with FTIR Spectroscopy: Key Applications Across Science. [Link]

-

F.F. da Silva, et al. (n.d.). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. [Link]

-

Wiley Online Library. (n.d.). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. [Link]

-

EAG Laboratories. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR). [Link]

-

MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

-

Science-Hub. (n.d.). Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine. [Link]

-

National Center for Biotechnology Information. (n.d.). 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine. [Link]

-

Royal Society of Chemistry. (n.d.). Photochemistry of 2-chloropyrimidine. [Link]

-

University of California, Los Angeles. (n.d.). IR: amines. [Link]

-

ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... [Link]

-

ResearchGate. (n.d.). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]

-

ACS Publications. (n.d.). N.m.r. Studies of Pyrimidine, Imidazole and their Monomethyl Derivatives. [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

-

ChemWhat. (n.d.). This compound CAS#: 941294-44-6. [Link]

-

SpectraBase. (n.d.). 6-Chloro-N-propylpyrimidin-4-amine. [Link]

-

ResearchGate. (n.d.). 6-Chloro-N-methyl-N-phenylpyrimidine-4,5-diamine. [Link]

-

National Center for Biotechnology Information. (n.d.). 6-Chloro-N 4-methyl-N 4-phenylpyrimidine-4,5-diamine. [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds II: Primary Amines. [Link]

-

Wiley Online Library. (n.d.). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. [Link]

-

PubMed. (n.d.). 6-Chloro-N-methyl-5-nitro-N-phenyl-pyrimidin-4-amine. [Link]

-

PubChem. (n.d.). 6-chloro-2-methylpyrimidin-4-amine (C5H6ClN3). [Link]

-

Chemsrc. (n.d.). CAS#:1917448-87-3 | 6-chloro-N-(2-phenylpropyl)pyrimidin-4-amine. [Link]

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. chemwhat.com [chemwhat.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. Pyrimidine(289-95-2) 1H NMR [m.chemicalbook.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. acdlabs.com [acdlabs.com]

- 14. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]

- 15. bitesizebio.com [bitesizebio.com]

- 16. pharmafocuseurope.com [pharmafocuseurope.com]

- 17. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 19. azooptics.com [azooptics.com]

- 20. drawellanalytical.com [drawellanalytical.com]

- 21. FTIR (Fourier Transform Infrared Spectroscopy) [eag.com]

- 22. eng.uc.edu [eng.uc.edu]

- 23. orgchemboulder.com [orgchemboulder.com]

- 24. Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 25. Photochemistry of 2-chloropyrimidine - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis of 6-Chloro-N-pentylpyrimidin-4-amine

This guide provides a comprehensive technical overview of the synthetic routes for preparing 6-Chloro-N-pentylpyrimidin-4-amine, a substituted pyrimidine of interest to researchers and professionals in drug development and medicinal chemistry. The document delves into the selection of starting materials, detailed reaction protocols, and the underlying chemical principles that govern the synthesis.

Introduction: The Significance of Substituted Pyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including antiviral and anticancer agents. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets. This compound is a molecule that features a reactive chlorine atom, which can be further functionalized, and a pentylamino group that imparts lipophilicity. This guide will focus on the most practical and efficient methods for its synthesis, starting from readily available precursors.

Synthesis of the Key Precursor: 4,6-Dichloropyrimidine

The most common and economically viable starting material for the synthesis of this compound is 4,6-dichloropyrimidine. This key intermediate is typically prepared from the corresponding dihydroxy analog, 4,6-dihydroxypyrimidine, through a chlorination reaction.

Reaction Principle: Chlorination of a Dihydroxypyrimidine

The conversion of the hydroxyl groups of 4,6-dihydroxypyrimidine to chloro groups is achieved using a dehydrating chlorinating agent, most commonly phosphorus oxychloride (POCl₃). The reaction is facilitated by the presence of a tertiary amine base, such as triethylamine or N,N-diisopropylethylamine (Hünig's base), which acts as an acid scavenger for the hydrochloric acid generated during the reaction.

Detailed Experimental Protocol for 4,6-Dichloropyrimidine Synthesis

The following protocol is a representative procedure for the synthesis of 4,6-dichloropyrimidine.[1][2][3][4]

Materials:

-

4,6-Dihydroxypyrimidine

-

Phosphorus oxychloride (POCl₃)

-

Triethylamine

-

Toluene

-

Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of 4,6-dihydroxypyrimidine (1 mole) and phosphorus oxychloride (5 moles) is prepared.

-

The mixture is heated to 50-60°C with stirring.

-

Triethylamine (2.2 moles) is added dropwise to the reaction mixture, maintaining the temperature below 80°C.

-

After the addition is complete, the reaction mixture is heated to reflux (approximately 110°C) for 3-4 hours, or until the reaction is complete as monitored by TLC.

-

Excess phosphorus oxychloride is removed by distillation under reduced pressure.

-

The residue is cooled, and toluene is added.

-

The mixture is carefully poured into ice-water with vigorous stirring.

-

The organic layer is separated, and the aqueous layer is extracted with toluene.

-

The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 4,6-dichloropyrimidine.

-

The crude product can be purified by vacuum distillation or recrystallization.

Causality Behind Experimental Choices:

-

Excess POCl₃: Using an excess of phosphorus oxychloride ensures the complete conversion of the dihydroxy- to the dichloropyrimidine and also serves as a solvent for the reaction.

-

Triethylamine: This tertiary amine is a strong enough base to neutralize the HCl produced, but it is not nucleophilic enough to compete with the chlorination reaction.

-

Temperature Control: The initial dropwise addition of triethylamine is performed at a controlled temperature to manage the exothermic reaction. The subsequent refluxing provides the necessary energy to drive the reaction to completion.

Primary Synthetic Route to this compound

The synthesis of the target molecule is achieved through a nucleophilic aromatic substitution (SNAr) reaction, where one of the chlorine atoms of 4,6-dichloropyrimidine is displaced by pentylamine.

Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)

The pyrimidine ring is electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is further enhanced by the two electron-withdrawing chlorine atoms, making the carbon atoms at positions 4 and 6 highly electrophilic and susceptible to attack by nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[5]

Detailed Experimental Protocol

The following is a representative protocol for the monoamination of 4,6-dichloropyrimidine, adapted from procedures for similar primary amines.[5][6]

Materials:

-

4,6-Dichloropyrimidine

-

Pentylamine

-

Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

-

Dimethylformamide (DMF) or Ethanol

-

Ethyl acetate

-

Water

-

Brine

Procedure:

-

In a round-bottom flask, dissolve 4,6-dichloropyrimidine (1.0 mmol) in DMF (5 mL).

-

Add potassium carbonate (2.5 mmol) and pentylamine (1.1 mmol) to the solution.

-

Heat the reaction mixture to 80-100°C and stir for 4-6 hours, or until the starting material is consumed as monitored by TLC.

-

Cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound.

Causality and Optimization:

-

Stoichiometry: A slight excess of the amine is often used to ensure complete consumption of the dichloropyrimidine. Using a large excess of the amine can lead to the formation of the di-substituted product.

-

Base: An inorganic base like potassium carbonate or an organic base like triethylamine is used to neutralize the HCl formed during the reaction, driving the equilibrium towards the product.

-

Solvent: A polar aprotic solvent like DMF is often used as it can dissolve the reactants and facilitate the SNAr reaction. Alcohols like ethanol can also be used.

-

Temperature: The reaction is typically heated to increase the rate of reaction. The optimal temperature will depend on the reactivity of the amine and the solvent used.

Alternative Starting Materials

While 4,6-dichloropyrimidine is the most common precursor, other dihalopyrimidines could potentially be used.

4,6-Difluoropyrimidine

4,6-Difluoropyrimidine is a more reactive substrate for SNAr reactions compared to its chloro-analogue. The higher electronegativity of fluorine makes the attached carbon atom more electrophilic. This increased reactivity can allow for milder reaction conditions (e.g., lower temperatures or shorter reaction times). However, difluoropyrimidines are generally more expensive than dichloropyrimidines.

| Feature | 4,6-Dichloropyrimidine | 4,6-Difluoropyrimidine |

| Reactivity in SNAr | Good | Excellent |

| Leaving Group Ability | Good | Excellent |

| Cost | Lower | Higher |

| Typical Reaction Conditions | 80-140°C | Room Temperature to 80°C |

Characterization of this compound

The successful synthesis of the target compound should be confirmed by standard analytical techniques.

| Property | Expected Value |

| Molecular Formula | C₉H₁₄ClN₃ |

| Molecular Weight | 199.68 g/mol |

Expected NMR Data:

-

¹H NMR: The spectrum is expected to show signals for the pentyl group protons (a triplet for the terminal methyl group, multiplets for the methylene groups), a signal for the N-H proton, and signals for the pyrimidine ring protons.

-

¹³C NMR: The spectrum should show the corresponding signals for the carbon atoms of the pentyl group and the pyrimidine ring.

Mass Spectrometry:

-

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for a molecule containing one chlorine atom.

Conclusion

The synthesis of this compound is a straightforward process that relies on well-established synthetic methodologies. The primary route involves the nucleophilic aromatic substitution of 4,6-dichloropyrimidine with pentylamine. The precursor, 4,6-dichloropyrimidine, is readily synthesized from 4,6-dihydroxypyrimidine. By understanding the underlying principles of these reactions and carefully controlling the experimental conditions, researchers can efficiently prepare this valuable building block for further elaboration in their drug discovery and development programs.

References

- BenchChem. (2025). Chemical reactions of "4,6-Dichloropyrimidin-5-amine" nucleophilic substitution.

- Google Patents. (1998). Process for the preparation of pure 4,6-dihloropyrimidine. US5723612A.

- Google Patents. (2012). Preparation method of 4,6-dichloropyrimidine. CN102746237A.

- BenchChem. (2025).

- Google Patents. (2000). Process for preparing 4,6-dichloro-pyrimidine. US6018045A.

- Nikolaeva, et al. (2020). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, 25(23), 5576.

Sources

- 1. US5723612A - Process for the preparation of pure 4,6-dihloropyrimidine - Google Patents [patents.google.com]

- 2. CN102746237A - Preparation method of 4,6-dichloropyrimidine - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrimidine Scaffold: A Keystone in Modern Drug Discovery

An In-depth Technical Guide on the Biological Activity of Novel Pyrimidine Derivatives

Authored by: A Senior Application Scientist

Introduction: The Enduring Legacy of the Pyrimidine Nucleus

The pyrimidine ring, a simple six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, is a fundamental building block of life. Its presence in the nucleobases cytosine, thymine, and uracil forms the chemical basis of our genetic code in DNA and RNA.[1][2][3] This inherent biocompatibility has made the pyrimidine scaffold a "privileged structure" in medicinal chemistry, providing a robust framework for the development of a vast array of therapeutic agents.[1][2][4] The versatility of pyrimidine chemistry allows for the strategic placement of various substituents, leading to compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular effects.[1][3][4][5] This guide delves into the multifaceted biological activities of novel pyrimidine derivatives, offering insights into their mechanisms of action, structure-activity relationships, and the experimental workflows used to uncover their therapeutic potential.

I. The Architectural Versatility of Pyrimidine Derivatives: Synthesis Strategies

The biological activity of a pyrimidine derivative is intrinsically linked to its three-dimensional structure, which is dictated by the synthetic route employed. A common and effective method for creating a diverse library of pyrimidine-based compounds is through multi-component reactions. For instance, the Biginelli reaction, a classic one-pot synthesis, allows for the creation of dihydropyrimidines, which have served as precursors for numerous anticancer agents like 5-fluorouracil and monastrol.[2]

Modern synthetic strategies often involve the strategic modification of the pyrimidine core to enhance interactions with specific biological targets. For example, in the synthesis of novel pyrimidine derivatives as bone anabolic agents, researchers have employed reactions such as treating a core pyrimidine structure with chloroacetyl chloride followed by reactions with various secondary amines to generate a library of amide derivatives.[6] The precise characterization of these newly synthesized compounds is paramount, utilizing techniques like ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their chemical structures.[6][7]

Caption: The iterative process of Structure-Activity Relationship (SAR) studies.

IV. Experimental Protocols for Biological Evaluation

The robust biological evaluation of novel pyrimidine derivatives is essential to determine their therapeutic potential and mechanism of action. The following are detailed protocols for key in vitro assays.

A. In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of a compound on cancer cell lines.

-